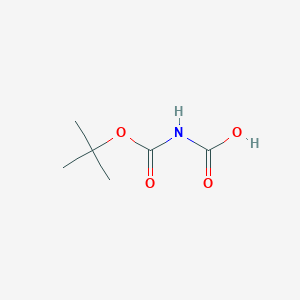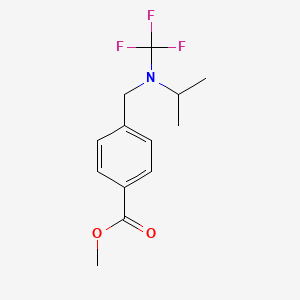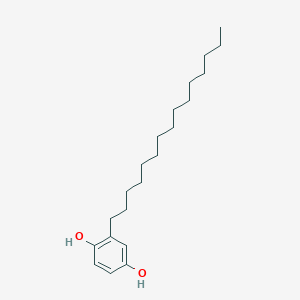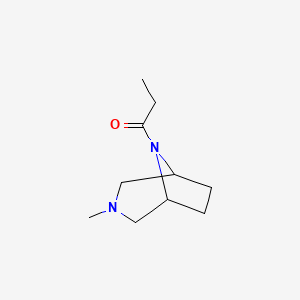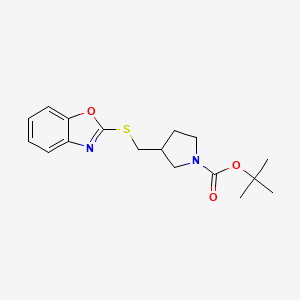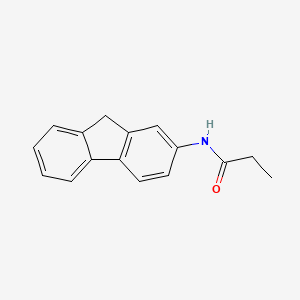
Propanamide, N-9H-fluoren-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-9H-fluoren-2-yl-: is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a fluorenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N-9H-fluoren-2-yl- typically involves the reaction of 9H-fluoren-2-amine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
9H-fluoren-2-amine+propanoyl chloride→Propanamide, N-9H-fluoren-2-yl-+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts or solvents to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Propanamide, N-9H-fluoren-2-yl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the amide group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may yield fluorenylamines.
Aplicaciones Científicas De Investigación
Chemistry: Propanamide, N-9H-fluoren-2-yl- is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may also serve as a model compound for understanding the behavior of similar amides in biological systems.
Medicine: Propanamide, N-9H-fluoren-2-yl- has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its unique properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of Propanamide, N-9H-fluoren-2-yl- involves its interaction with specific molecular targets. The fluorenyl moiety can interact with aromatic systems through π-π stacking interactions, while the amide group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to bind to specific targets.
Comparación Con Compuestos Similares
Propanamide: A simpler amide without the fluorenyl group.
Fluorenylmethanol: A compound with a fluorenyl group attached to a methanol moiety.
Fluorenone: An oxidized derivative of fluorene.
Uniqueness: Propanamide, N-9H-fluoren-2-yl- is unique due to the presence of both the propanamide and fluorenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
60550-78-9 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
N-(9H-fluoren-2-yl)propanamide |
InChI |
InChI=1S/C16H15NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,17,18) |
Clave InChI |
LXWGEBDMBDWGIP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


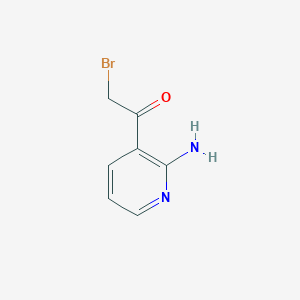
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)
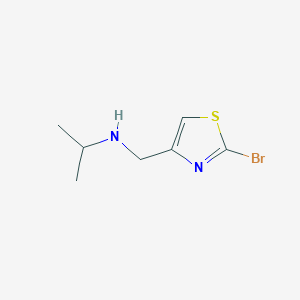
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)

